2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid
Overview
Description
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid is a heterocyclic compound that features a fused ring system containing both sulfur and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-ethylenedioxythiophene with a carboxylating agent under acidic conditions to introduce the carboxylic acid functionality .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid involves its ability to participate in electron transfer processes due to its conjugated system. This property makes it useful in applications requiring efficient charge transport. The carboxylic acid group can also form hydrogen bonds, enhancing its interaction with other molecules and surfaces .
Comparison with Similar Compounds
3,4-Ethylenedioxythiophene: A widely used monomer in the synthesis of conductive polymers.
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid: Another carboxylated derivative with similar properties.
Hydroxymethyl EDOT: A derivative with enhanced hydrophilicity due to the presence of hydroxymethyl groups.
Uniqueness: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid is unique due to its specific carboxylation pattern, which imparts distinct electronic and chemical properties. This makes it particularly suitable for applications requiring precise control over hydrophilicity and biocompatibility .
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c8-7(9)4-1-10-5-2-12-3-6(5)11-4/h2-4H,1H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHFWFCOAPQXBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CSC=C2O1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731466 | |
Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955373-67-8 | |
Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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